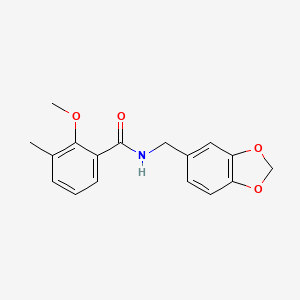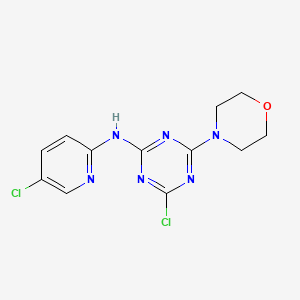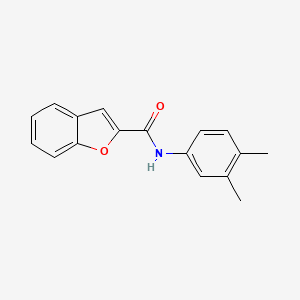![molecular formula C20H24FNO3 B5569386 N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzamide compounds involves various strategies, including direct acylation reactions, condensation, and specific reactions such as the Bischler-Napieralski reaction. For example, the synthesis of fluorobenzamide derivatives typically starts with precursor molecules undergoing specific reactions to introduce the desired functional groups and structural motifs. The Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, indicating a method for constructing complex structures from simpler benzamide derivatives (Browne et al., 1981).
Molecular Structure Analysis
X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) techniques are pivotal in determining the molecular structure of benzamide compounds. These techniques have revealed the planarity and stereochemical configurations of such molecules, including their interpeptide bonds and supramolecular properties influenced by halogen atoms. For instance, studies on X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamides have shown how the position of the halogen atom affects the molecule's structural affinity and stability (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, reflecting their reactivity and potential for chemical modifications. The presence of fluorine and other substituents significantly affects their chemical behavior, including nucleophilic substitution reactions that lead to the formation of new compounds with distinct properties. Theoretical evaluations, such as density functional theory (DFT) calculations, complement experimental studies to predict the compounds' reactivity and interaction potentials.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting points, and crystal structures, are influenced by their molecular geometry and intermolecular interactions. For example, the crystal structures of N-(2-(trifluoromethyl)phenyl)benzamides have been analyzed to understand the impact of different halogen substituents on their physical properties. Such studies provide insights into the compounds' stability, solubility, and suitability for various applications (Suchetan et al., 2016).
科学的研究の応用
Molecular Imaging in Alzheimer's Disease
Research involving similar benzamide derivatives, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has demonstrated their utility in positron emission tomography (PET) imaging for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. These studies offer insights into the neurodegenerative processes underlying Alzheimer's and could potentially aid in the early diagnosis and monitoring of the disease (Kepe et al., 2006).
Antipathogenic Activity
Thiourea derivatives, including those with fluoro and other halogen substitutions, have been studied for their antipathogenic activities, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds' interactions with bacterial cells suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Histone Deacetylase Inhibition for Cancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a benzamide derivative acting as a selective histone deacetylase (HDAC) inhibitor. It shows promise in cancer therapy by inhibiting cancer cell proliferation and inducing apoptosis, highlighting the therapeutic potential of benzamide derivatives in oncology (Zhou et al., 2008).
Pharmacological Activities
Studies on N-(3-hydroxyphenyl)benzamide and its derivatives have explored their pharmacological activities, including enzyme inhibition against targets like butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. Such activities suggest the potential of these compounds in treating various diseases by modulating enzymatic pathways (Abbasi et al., 2014).
Study of Intermolecular Interactions
Research on halogen-substituted benzanilides, including fluorinated compounds, has contributed to the understanding of weak interactions involving halogens in crystal structures. These studies inform the design of new materials and pharmaceuticals by elucidating the role of halogen interactions in molecular assembly and stability (Chopra & Row, 2005).
特性
IUPAC Name |
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c1-20(2,25)11-10-14-6-8-15(9-7-14)19(24)22-13-18(23)16-4-3-5-17(21)12-16/h3-9,12,18,23,25H,10-11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAMDGXLHYUDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)
![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)
![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)
![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)
![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)
![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)
![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)




![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)
![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)